Methods and Technical Details
The synthesis of EC 23 typically involves the extraction of the compound from natural sources or through chemical synthesis in laboratories. The synthetic route may include the following steps:
This synthesis can be performed under controlled conditions to ensure high yield and purity of the final product.
Structure and Data
The molecular structure of EC 23 can be represented by the following chemical formula:
The structure consists of a branched alkyl chain with an amine functional group. The specific arrangement of atoms contributes to its biological activity and interaction with receptors in the human body.
Reactions and Technical Details
EC 23 can participate in various chemical reactions due to its amine group. Key reactions include:
These reactions are significant for understanding its reactivity in biological systems and potential modifications for therapeutic applications.
Process and Data
The mechanism of action of EC 23 primarily revolves around its role as a stimulant. It is believed to exert its effects through the following processes:
Research indicates that these mechanisms contribute to its efficacy as a performance enhancer.
Physical and Chemical Properties
The physical and chemical properties of EC 23 are crucial for its application in various industries:
These properties influence how EC 23 is formulated in dietary supplements and other products.
Scientific Uses
EC 23 has several applications across different fields:
The versatility of EC 23 makes it a subject of interest for ongoing research into its safety, efficacy, and potential new applications in medicine and health sciences.
EC 23 (4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl]-benzoic acid) is synthesized via a modular Sonogashira cross-coupling strategy. The route begins with 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl triflate as a key intermediate, which undergoes palladium-catalyzed coupling with ethyl 4-ethynylbenzoate. This forms the alkyne-bridged core structure. Subsequent alkaline hydrolysis cleaves the ethyl ester to yield the free carboxylic acid functionality essential for biological activity [4] [10]. The synthesis is characterized by:
Table 1: Key Synthetic Intermediates for EC 23
Intermediate | Function | Role in Synthesis |
---|---|---|
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl triflate | Electrophilic coupling partner | Provides hydrophobic tetralin moiety |
Ethyl 4-ethynylbenzoate | Nucleophilic coupling partner | Introduces benzoic acid precursor |
Pd(PPh₃)₂Cl₂/CuI catalyst system | Cross-coupling mediator | Enables C–C bond formation under mild conditions |
NaOH/KOH | Hydrolytic agent | Cleaves ethyl ester to carboxylic acid |
EC 23 emerged from systematic structure-activity relationship (SAR) studies on ATRA analogues. Key structural modifications driving bioenhancement include:
Biological validation demonstrates EC 23’s superiority:
EC 23 exhibits distinct pharmacological advantages over ATRA and related analogues:
Table 2: Functional Comparison of EC 23 with ATRA and Key Analogues
Property | ATRA | EC 23 | EC 19 |
---|---|---|---|
Chemical Stability | Prone to photo-isomerization (t₁/₂ < 24h in light) | Photostable (t₁/₂ > 30 days) | Photostable (t₁/₂ > 30 days) |
RARα Binding Affinity | Kd = 4.1 nM | Kd = 3.8 nM | Kd = 28.7 nM |
RARβ Selectivity | Moderate (RARα/RARβ IC₅₀ ratio = 1.2) | Low (Ratio = 1.1) | High (Ratio = 0.3) |
Cytotoxicity (Caco-2 IC₅₀) | 58.0 ± 1.0 µM | 14.7 ± 0.73 µM | 10.8 ± 0.1 µM |
HepG2 Selectivity Index | 2.7 | >100 | 4.5 |
Mechanistic differences underlie these variations:
Complete Compound List:EC 23, All-trans Retinoic Acid (ATRA), EC 19, 9-cis-Retinoic Acid (9CRA), Fingolimod, Eribulin, Vorinostat (SAHA), Trichostatin A (TSA), Pentazocine, Halichondrin B, Myriocin, Schisandin C, Bifendate, Bicyclol
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7